molecular formula C7H13NO3 B11961911 2-(Propan-2-ylideneamino)oxybutanoic acid CAS No. 5001-37-6

2-(Propan-2-ylideneamino)oxybutanoic acid

Katalognummer: B11961911
CAS-Nummer: 5001-37-6
Molekulargewicht: 159.18 g/mol
InChI-Schlüssel: BGKAMYFJKFYFAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Propan-2-ylideneamino)oxybutanoic acid involves the reaction of butanoic acid with propan-2-ylideneamino under specific conditions. The reaction typically requires a catalyst and is carried out at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a usable form .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Propan-2-ylideneamino)oxybutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its properties or create derivatives with specific functions .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents .

Major Products Formed: The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

2-(Propan-2-ylideneamino)oxybutanoic acid has a wide range of applications in scientific research. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it is investigated for its potential therapeutic effects, particularly in cancer and neurodegenerative diseases. In medicine, it is explored for its ability to modulate cellular pathways and biochemical processes, making it a candidate for drug development. Additionally, it has industrial applications in the production of specialized chemicals and materials .

Wirkmechanismus

The mechanism of action of 2-(Propan-2-ylideneamino)oxybutanoic acid involves its interaction with specific molecular targets and pathways within cells. It can modulate cellular pathways by binding to certain proteins or enzymes, thereby influencing biochemical processes. This modulation can lead to therapeutic effects, such as inhibiting cancer cell growth or protecting neurons from degeneration .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds: Similar compounds to 2-(Propan-2-ylideneamino)oxybutanoic acid include other aminooxy acids and their derivatives. These compounds share structural similarities and may exhibit comparable biological activities .

Uniqueness: What sets this compound apart from similar compounds is its specific ability to modulate particular cellular pathways and biochemical processes. This unique property makes it a valuable compound for research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

5001-37-6

Molekularformel

C7H13NO3

Molekulargewicht

159.18 g/mol

IUPAC-Name

2-(propan-2-ylideneamino)oxybutanoic acid

InChI

InChI=1S/C7H13NO3/c1-4-6(7(9)10)11-8-5(2)3/h6H,4H2,1-3H3,(H,9,10)

InChI-Schlüssel

BGKAMYFJKFYFAJ-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)O)ON=C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.